molecular formula C7H9NO2 B13030065 5-(Hydroxymethyl)-6-methylpyridin-3-ol

5-(Hydroxymethyl)-6-methylpyridin-3-ol

Cat. No.: B13030065
M. Wt: 139.15 g/mol
InChI Key: GDWYNOCOYNASFB-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-6-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridin-3-ol with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and selectivity. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-6-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 5-(hydroxymethyl)-6-methylpyridine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides (e.g., NaBr) in the presence of a base.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-6-methylpyridin-3-ol.

    Reduction: 5-(Hydroxymethyl)-6-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-6-methylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a furan ring instead of a pyridine ring.

    6-Methylpyridin-3-ol: Lacks the hydroxymethyl group but shares the pyridine ring structure.

    5-Methylfurfural: Contains a methyl group and a furan ring, similar in structure but different in reactivity.

Uniqueness

5-(Hydroxymethyl)-6-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(hydroxymethyl)-6-methylpyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-3,9-10H,4H2,1H3

InChI Key

GDWYNOCOYNASFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)CO

Origin of Product

United States

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